2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide

Catalog No.
S860187
CAS No.
40023-43-6
M.F
C12H16ClNO2
M. Wt
241.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide

CAS Number

40023-43-6

Product Name

2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide

IUPAC Name

2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

InChI

InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-6-4-5-7-11(10)16-3/h4-9H,1-3H3,(H,14,15)

InChI Key

NTCAEUMLAVILFR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1OC)NC(=O)C(C)Cl

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)C(C)Cl

2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide is a chemical compound characterized by its unique structure, which includes a chloro group, an amide functional group, and a methoxyphenyl moiety. The compound has the molecular formula C12H16ClN O2 and a molecular weight of 241.72 g/mol. Its systematic name reflects its structural features, indicating the presence of a chloro substituent on the nitrogen atom of the amide and an ethyl group attached to a methoxyphenyl ring.

The compound is typically represented in structural formulas as follows:

This representation highlights the key functional groups and their connectivity, essential for understanding the compound's reactivity and potential applications.

  • Chlorinated organic compounds can have varying degrees of toxicity. Handle with appropriate personal protective equipment (PPE) if handling the substance becomes necessary [].
  • Amides can irritate the skin and eyes. Standard laboratory practices for handling organic compounds should be followed [].

Availability and CAS Number

Information regarding the application of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide in scientific research is currently limited. However, commercial suppliers of the compound do exist, and it is listed on databases like PubChem with the CAS registry number 40023-43-6 [].

Potential Research Areas

The structure of the molecule suggests potential areas for investigation. The presence of a chloro-substituent and a methoxy group (-OCH3) indicates possible interest in its interaction with biological systems. Further research is needed to confirm any specific applications.

Difficulties in Finding Research Data

The lack of significant scientific literature on 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide might be due to several reasons. The compound could be relatively new, or it might not have exhibited promising results in initial investigations.

Future Research Directions

If further research is conducted, it could explore areas like medicinal chemistry, where the compound might be evaluated for its biological activity or potential as a drug candidate. Another possibility is its use in proteomics research, given that some suppliers categorize it for this application [].

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. This reaction is significant in synthetic chemistry for introducing new functional groups.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. This reaction is crucial for studying the stability and reactivity of amides.
  • Reduction: The carbonyl group in the amide can be reduced to form an amine using reducing agents such as lithium aluminum hydride or borane.

These reactions illustrate the compound's versatility in organic synthesis and its potential for further functionalization.

Preliminary studies suggest that 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide may exhibit biological activity, particularly in pharmacological applications. Compounds with similar structures have been investigated for their potential as analgesics, anti-inflammatory agents, and neuroprotective agents.

For instance, compounds containing methoxyphenyl groups are often associated with enhanced biological activity due to their ability to interact with various biological targets, including receptors and enzymes. Further studies are required to elucidate the specific biological mechanisms and therapeutic potential of this compound.

The synthesis of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxyacetophenone or its derivatives.
  • Formation of Amide: The reaction between an appropriate chloroacyl chloride (such as propanoyl chloride) and the amine derived from 1-(2-methoxyphenyl)ethylamine leads to the formation of the desired amide.
  • Chlorination: If not directly synthesized from chloroacyl chloride, chlorination steps may be employed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for subsequent applications or studies.

These methods highlight the synthetic routes available for producing this compound efficiently.

2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in drug discovery efforts aimed at developing new therapeutics for pain management or neurological disorders.
  • Chemical Research: The compound can be utilized in synthetic organic chemistry as an intermediate for producing more complex molecules or as a standard reference in analytical chemistry.
  • Material Science: Investigations into its properties could reveal applications in creating novel materials with specific functionalities based on its chemical structure.

Interaction studies involving 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide are essential for understanding its pharmacological profile:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors (e.g., opioid receptors) could provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Assays: Studies assessing its ability to inhibit particular enzymes involved in inflammatory pathways could elucidate its mechanism of action.
  • Toxicology Assessments: Evaluating its safety profile through toxicity studies will be crucial for any future pharmaceutical applications.

These studies are vital for establishing a comprehensive understanding of the compound's biological significance and safety.

Several compounds share structural similarities with 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide, including:

  • N-[1-(4-methoxyphenyl)ethyl]propanamide
  • 2-chloro-N-(1-phenylethyl)propanamide
  • N-[1-(3-methoxyphenyl)ethyl]propanamide

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamideChloro group, methoxyphenylPotential analgesic properties
N-[1-(4-methoxyphenyl)ethyl]propanamideMethoxy group on para positionDifferent receptor interaction profile
2-chloro-N-(1-phenylethyl)propanamideChloro group, phenylethylMay exhibit distinct pharmacological effects
N-[1-(3-methoxyphenyl)ethyl]propanamideMethoxy group on meta positionVariations in biological activity

This table emphasizes how structural variations influence the properties and potential applications of these compounds, highlighting 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide's uniqueness within this class of chemicals.

XLogP3

2.4

Dates

Last modified: 08-16-2023

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